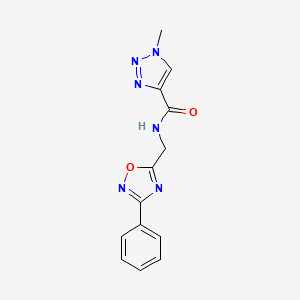
1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the triazole and carboxamide functionalities. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring, followed by subsequent reactions to introduce the triazole and carboxamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound's unique chemical properties make it useful in various industrial applications, such as in the production of advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole derivatives
Triazole-based compounds
Carboxamide derivatives
Uniqueness: 1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject of study across various scientific disciplines, offering potential advancements in both theoretical and applied research.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Propiedades
IUPAC Name |
1-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-19-8-10(16-18-19)13(20)14-7-11-15-12(17-21-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLGSQKPPJGJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
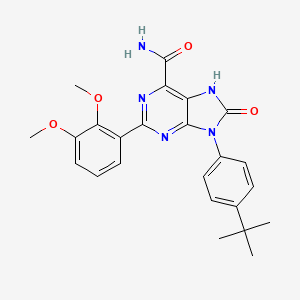
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
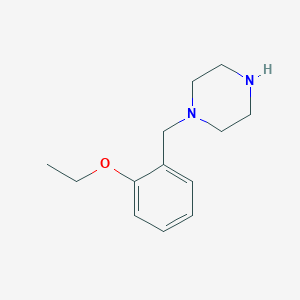
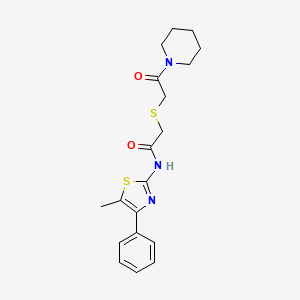
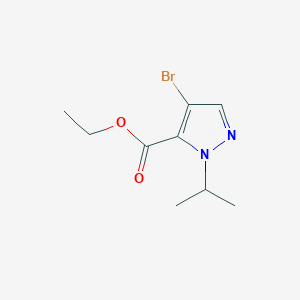
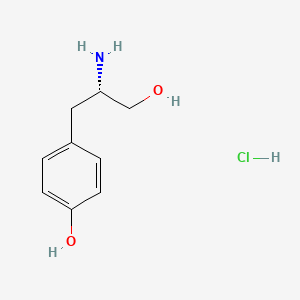
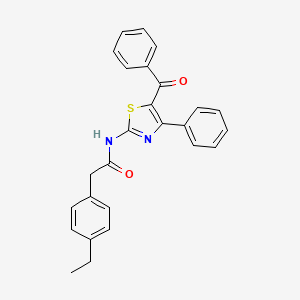
![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
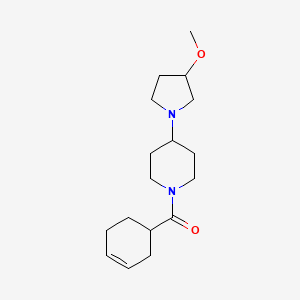
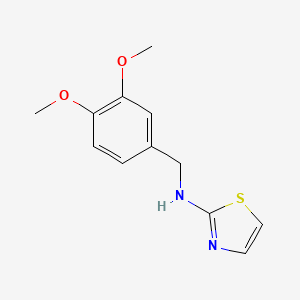
![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/new.no-structure.jpg)
![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
